molecular formula C22H20N2O3 B6024377 N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide

N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide

Cat. No. B6024377
M. Wt: 360.4 g/mol
InChI Key: BXQHOXAQRKVBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and preventing the formation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment. It has also been shown to have anti-inflammatory effects, which may be beneficial for treating other diseases such as arthritis and autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide has several advantages for lab experiments, including its ease of synthesis and low toxicity to normal cells. However, its limited solubility in water can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticle-based drug delivery systems. Another area of research is the investigation of this compound's potential use in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, further studies are needed to explore the potential use of this compound for the treatment of other diseases beyond cancer.
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent for cancer treatment and other diseases. Its mechanism of action and biochemical and physiological effects make it an attractive target for further research and development.

Synthesis Methods

N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-(aminomethyl)-3-methylbenzoic acid and benzoyl chloride. The resulting compound is then subjected to a final reaction with methylamine to yield this compound.

Scientific Research Applications

N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide has been studied extensively for its potential use as an anti-cancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to inhibit the growth and metastasis of cancer cells.

properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-14-18(23-21(25)17-8-11-19(27-2)12-9-17)10-13-20(15)24-22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQHOXAQRKVBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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